REACTION_CXSMILES
|
CCO[C:4]([CH:6]1[CH2:12][CH2:11][C:9](=[O:10])[CH2:8][CH2:7]1)=[O:5].[CH2:13](O)[CH2:14][OH:15].C1(C)C=CC(S(O)(=O)=O)=CC=1.O>C1C=CC=CC=1>[CH2:13]1[O:10][C:9]2([CH2:8][CH2:7][CH:6]([CH2:4][OH:5])[CH2:12][CH2:11]2)[O:15][CH2:14]1
|
Name
|
|
Quantity
|
335 g
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C1CCC(=O)CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
5.5 L
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
was separated by means of a water trap
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
ADDITION
|
Details
|
poured into 4 liters of ice water
|
Type
|
CUSTOM
|
Details
|
The benzene layer was separated
|
Type
|
WASH
|
Details
|
washed with 1 liter of 5% sodium bicarbonate, 1 liter of water and 1 liter of saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
DISTILLATION
|
Details
|
after distillation, 245.6 g
|
Type
|
ADDITION
|
Details
|
of dry tetrahydrofuran was added dropwise to 5.7 g
|
Type
|
TEMPERATURE
|
Details
|
of dry tetrahydrofuran, and the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for five hours
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
A saturated sodium chloride solution (11.4 ml.) was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to give 26.9 g
|
Type
|
CUSTOM
|
Details
|
of 4-hydroxymethylcyclohexanone ethylene ketal as a clear, colorless oil which was used without further purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C1COC2(CCC(CC2)CO)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |